3-Iodo-6-methoxy-1H-indole 3-Iodo-6-methoxy-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15905257
InChI: InChI=1S/C9H8INO/c1-12-6-2-3-7-8(10)5-11-9(7)4-6/h2-5,11H,1H3
SMILES:
Molecular Formula: C9H8INO
Molecular Weight: 273.07 g/mol

3-Iodo-6-methoxy-1H-indole

CAS No.:

Cat. No.: VC15905257

Molecular Formula: C9H8INO

Molecular Weight: 273.07 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-6-methoxy-1H-indole -

Specification

Molecular Formula C9H8INO
Molecular Weight 273.07 g/mol
IUPAC Name 3-iodo-6-methoxy-1H-indole
Standard InChI InChI=1S/C9H8INO/c1-12-6-2-3-7-8(10)5-11-9(7)4-6/h2-5,11H,1H3
Standard InChI Key LFKLVFFOTGNZCN-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)C(=CN2)I

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

3-Iodo-6-methoxy-1H-indole belongs to the class of substituted indoles, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The iodine atom at position 3 and methoxy group at position 6 introduce steric and electronic modifications that influence reactivity and intermolecular interactions. Key molecular parameters include:

PropertyValue
Molecular FormulaC9H8INO\text{C}_9\text{H}_8\text{INO}
Molecular Weight273.07 g/mol
IUPAC Name3-iodo-6-methoxy-1H-indole
SMILES NotationCOC1=CC2=C(C=C1)C(I)=CN2
Purity95%
CAS Registry Number1333469-84-3

The methoxy group enhances solubility in polar aprotic solvents, while the iodine atom facilitates cross-coupling reactions, making this compound a valuable substrate in transition-metal-catalyzed syntheses .

Synthesis and Optimization

Regioselective Iodination Strategies

The direct iodination of indoles at specific positions remains a synthetic challenge due to competing reaction pathways. A breakthrough method reported by Wang et al. (2021) employs N \text{N}-iodosuccinimide (NIS) and BF3Et2O\text{BF}_3\cdot\text{Et}_2\text{O} in dichloromethane (DCM) to achieve regioselective iodination at the C3 position of 6-methoxy-1H-indole . Key reaction parameters include:

  • Substrate: 6-methoxy-1H-indole

  • Iodinating Agent: NIS (1.0 equiv)

  • Lewis Acid: BF3Et2O\text{BF}_3\cdot\text{Et}_2\text{O} (2.0 equiv)

  • Solvent: DCM

  • Reaction Time: 4 hours (ambient temperature)

This protocol yields 3-iodo-6-methoxy-1H-indole in 75–78% isolated yield, with no observable diiodination byproducts . The role of BF3Et2O\text{BF}_3\cdot\text{Et}_2\text{O} is critical in activating the indole ring toward electrophilic substitution, directing iodination to the C3 position through intermediate σ-complex stabilization.

Alternative Synthetic Routes

While the NIS/BF3\text{BF}_3 method dominates recent literature, earlier approaches utilized iodonium salts or hypervalent iodine reagents. For instance, iodobenzene diacetate in acetic acid has been reported to iodinate indoles at elevated temperatures (80–100°C), albeit with lower regioselectivity . Comparative studies highlight the superiority of NIS in minimizing side reactions and improving atom economy .

Structural Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 11.97 (s, 1H, N-H), 8.42 (s, 1H, H-2), 7.47 (d, J=2.9HzJ = 2.9 \, \text{Hz}, 1H, H-4), 7.08 (s, 1H, H-7), 3.86 (s, 3H, OCH3) .

  • 13C^{13}\text{C} NMR (101 MHz, DMSO-d6d_6): δ 154.3 (C-OCH3), 138.0 (C-3), 130.6 (C-7a), 120.2 (C-3a), 95.2 (C-I), 56.5 (OCH3) .

The deshielded N-H proton at δ 11.97 confirms the indole’s NH group, while the singlet at δ 3.86 corresponds to the methoxy substituent. The iodine atom at C3 induces significant downfield shifts in adjacent carbons.

Infrared (IR) Spectroscopy:
Prominent absorption bands include:

  • 3107 cm1^{-1} (N-H stretch)

  • 2924 cm1^{-1} (C-H aromatic)

  • 1638 cm1^{-1} (C=C stretching)

  • 1160 cm1^{-1} (C-O-C methoxy) .

Applications in Medicinal Chemistry

Pharmacological Scaffold Development

Iodinated indoles are prized for their bioisosteric potential, often serving as analogs for brominated or chlorinated compounds in drug discovery. 3-Iodo-6-methoxy-1H-indole has been investigated as a precursor to kinase inhibitors, leveraging its halogen atom for Suzuki-Miyaura cross-coupling with boronic acids. For example, VulcanChem reports its use in synthesizing 3-iodo-6-methoxy-1H-indole-2-carboxylic acid (CAS 1263206-35-4), a candidate for anti-inflammatory agents.

Antimicrobial and Anticancer Activity

Preliminary studies suggest that iodinated indoles exhibit moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ranging from 32–64 µg/mL . The iodine atom’s electronegativity may enhance membrane permeability, though detailed mechanistic studies are pending.

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